5-(trifluoromethyl)-2H-tetrazole
Overview
Description
5-(Trifluoromethyl)-2H-tetrazole is a heterocyclic compound characterized by the presence of a tetrazole ring substituted with a trifluoromethyl group.
Scientific Research Applications
5-(Trifluoromethyl)-2H-tetrazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
Target of Action
Similar compounds with a trifluoromethyl group have been found to interact with various enzymes and receptors . For instance, trifluridine, a fluorinated pyrimidine nucleoside, is known to interact with thymidylate synthase
Mode of Action
It’s known that after monophosphorylation with viral thymidine kinases, 5-(trifluoromethyl)-2’-deoxyuridine-5’-monophosphate irreversibly inhibits thymidylate synthase, and its triphosphate competes with dttp for incorporation into the dna strand synthesized by dna polymerase . This suggests that 5-(trifluoromethyl)-2H-tetrazole might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
For instance, fluorinated drugs are known to disrupt DNA synthesis and repair, resulting in lethal DNA damage
Pharmacokinetics
For instance, R-/S-2-(2-Hydroxypropanamido)-5-trifluoromethyl benzoic acid (R-/S-HFBA), a novel COX inhibitor, was found to have stereoselective differences in pharmacokinetics
Result of Action
For instance, 5-Trifluoromethyl-2-formylphenylboronic acid has been found to show moderate action against Candida albicans and higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus .
Action Environment
For instance, the benzimidazoledealkylate, a photoproduct of a similar compound, is stable and can last in the environment longer
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(trifluoromethyl)-2H-tetrazole typically involves the reaction of trifluoromethyl-substituted precursors with azide sources under controlled conditions. One common method includes the reaction of trifluoromethyl iodide with sodium azide in the presence of a copper catalyst. The reaction is carried out in an organic solvent such as dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethyl)-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azide-substituted tetrazoles.
Comparison with Similar Compounds
- 5-(Trifluoromethyl)-1H-tetrazole
- 5-(Trifluoromethyl)-3H-tetrazole
- 5-(Trifluoromethyl)-4H-tetrazole
Comparison: 5-(Trifluoromethyl)-2H-tetrazole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its isomers, this compound exhibits distinct properties that make it more suitable for certain applications, such as its higher stability and better pharmacokinetic profile .
Properties
IUPAC Name |
5-(trifluoromethyl)-2H-tetrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF3N4/c3-2(4,5)1-6-8-9-7-1/h(H,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEPLOQMUWYHBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HF3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10951852 | |
Record name | 5-(Trifluoromethyl)-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10951852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2925-21-5, 1702-15-4 | |
Record name | 5-(Trifluoromethyl)-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10951852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Trifluoromethyltetrazole sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.154 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-(trifluoromethyl)-2H-1,2,3,4-tetrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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